molecular formula C16H20O10 B8208748 Chlorogenic Acid Hydrate

Chlorogenic Acid Hydrate

Cat. No.: B8208748
M. Wt: 372.32 g/mol
InChI Key: VJUCUIDLZCJEQI-JJZNBIAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorogenic Acid Hydrate is a useful research compound. Its molecular formula is C16H20O10 and its molecular weight is 372.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Health and Nutraceutical Applications:

    • Chlorogenic acid shows promise as a nutraceutical for preventing and treating metabolic syndrome. Its potential extends to being a food additive with antimicrobial and antioxidant properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
    • It has neuroprotective effects, improving short-term memory and reversing cognitive impairments in mice, mainly due to its anti-acetylcholinesterase and anti-oxidative properties (Kwon et al., 2010).
    • Chlorogenic acid may protect against environmental carcinogen-induced carcinogenesis by up-regulating antioxidant enzymes and suppressing ROS-mediated carcinogenesis (Feng et al., 2005).
    • It could reduce the risk of various chronic diseases by regulating glucose and lipid metabolism, providing a non-pharmacological and non-invasive approach for treatment or prevention (Tajik, Tajik, Mack, & Enck, 2017).
  • Chemical and Plant Research:

    • Chlorogenic acid can form nine compounds during heating, which is important for plant metabolism research and identifying new plant components (Dawidowicz & Typek, 2010).
    • β-Cyclodextrin inclusion complex of chlorogenic acid improves its storage stability and maintains its antimicrobial properties, useful for applications requiring stable bioactive compounds (Zhao, Wang, Yang, & Hong, 2010).
  • Therapeutic Potential:

    • Chlorogenic acid has potential in preventing and treating diabetes mellitus and its complications, offering benefits in traditional Chinese medicine (Yan et al., 2020).
    • It shows anti-inflammatory effects, inhibiting nitric oxide production, COX-2, and iNOS expression, and reducing inflammation-related markers without cytotoxicity (Hwang et al., 2013).
  • Analytical Chemistry:

    • Advanced electrochemical sensors and biosensors have been developed for detecting chlorogenic acid in nutraceuticals and food products, offering time-efficient, labor-free, and cost-effective methods for analysis (Munteanu & Apetrei, 2021).
    • Ultraviolet spectroscopy is more accurate for measuring chlorogenic acid content in potatoes as it does not undergo time- and light-dependent changes in methanolic and ethanolic extracts (Dao & Friedman, 1992).

Properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9.H2O/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b4-2+;/t11-,12-,14-,16+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUCUIDLZCJEQI-JJZNBIAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorogenic Acid Hydrate
Reactant of Route 2
Chlorogenic Acid Hydrate
Reactant of Route 3
Chlorogenic Acid Hydrate
Reactant of Route 4
Chlorogenic Acid Hydrate
Reactant of Route 5
Chlorogenic Acid Hydrate
Reactant of Route 6
Chlorogenic Acid Hydrate

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